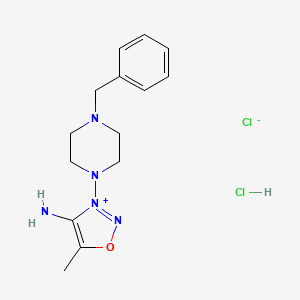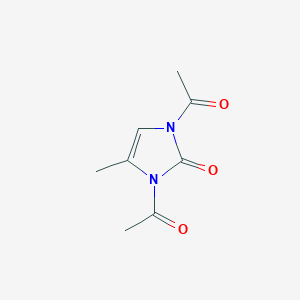
1,2,4-Triazine, 5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 5,6-dimethyl- is a heterocyclic compound with the molecular formula C5H7N3. It is a derivative of triazine, characterized by the presence of two methyl groups at the 5 and 6 positions of the triazine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with benzoyl chloride in the presence of triethylamine in refluxing chloroform. This reaction yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .
Another method involves the [4+2] domino annulation reactions, which are efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes, and are performed in one pot .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazine, 5,6-dimethyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine, 5,6-dimethyl- undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include benzoyl chloride, triethylamine, and chloroform. Reaction conditions often involve refluxing the mixture to facilitate the reaction .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in organic synthesis and industrial applications .
Aplicaciones Científicas De Investigación
1,2,4-Triazine, 5,6-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Derivatives of this compound have been investigated for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine, 5,6-dimethyl- involves its interaction with various molecular targets and pathways. For example, triazine derivatives can interfere with signaling pathways to induce cell death in cancer cells . The specific molecular targets and pathways depend on the particular derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
Tetrazine: A related compound with four nitrogen atoms in the ring.
Pyrimidine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
1,2,4-Triazine, 5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
21134-90-7 |
|---|---|
Fórmula molecular |
C5H7N3 |
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C5H7N3/c1-4-5(2)8-7-3-6-4/h3H,1-2H3 |
Clave InChI |
MDBXMHMXXXURAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NC=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



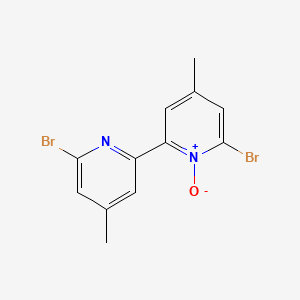

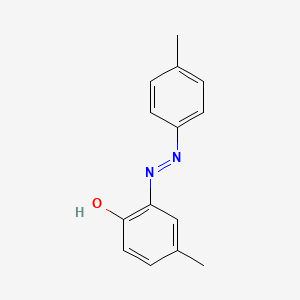
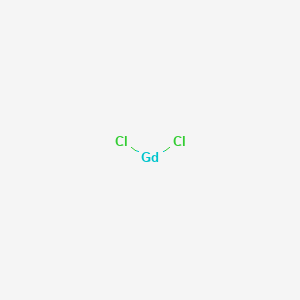
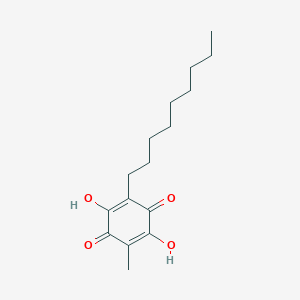
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)



